5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Description
This compound is a highly substituted cyclohexane diol derivative characterized by a complex stereochemical framework. Its structure includes:
- A cyclohexane core with hydroxyl groups at the 1,3-positions and a methylidene group at position 4 .
- Conjugated double bonds in the side chain, including an ethylidene group linked to a polycyclic indene moiety .
- A stereochemically defined (7aR)-configured indenyl group and a 7-ethyl-7-hydroxynona-3,5-dien-2-yl substituent, contributing to its conformational rigidity .
The stereochemistry is critical for its biological interactions, as evidenced by its InChIKey (LTDVBAXFIVSUFW-IQLPMBEJSA-N), which encodes its chiral centers and double bond configurations .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/t21?,25?,26?,27?,28?,29-/m1/s1 |
InChI Key |
LVLLALCJVJNGQQ-DGKSTNQBSA-N |
Isomeric SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Canonical SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Initial Wittig Reaction
The first step involves a Wittig reaction between (S)-2-[(1R,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyl-octahydro-1H-inden-1-yl]propanal and (E)-6-(diphenylphosphino)-3-ethylhex-4-en-3-ol. Conducted in tetrahydrofuran (THF) at −78°C with phenyllithium as a base, this yields the intermediate 2 with a 73% reported yield. The reaction’s success hinges on strict temperature control to prevent premature decomposition of the ylide.
TBS Deprotection
Intermediate 2 undergoes deprotection using tetrabutylammonium fluoride (TBAF) in THF at room temperature, cleaving the tert-butyldimethylsilyl (TBS) ether to afford diol 3 in 78% yield. This step requires anhydrous conditions to avoid competing hydrolysis pathways.
Oxidation to Aldehyde
Diol 3 is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, converting the primary hydroxyl group to an aldehyde (4 ) with 82% efficiency. The choice of PCC over stronger oxidants prevents over-oxidation to carboxylic acids.
Second Wittig Reaction
Aldehyde 4 reacts with [3S-(1Z,3α,5β)]-[2-[3,5-bis(tert-butyldimethylsilyloxy)-2-methylidenecyclohexyl]ethyl]diphenylphosphine oxide in THF at −78°C. This step constructs the conjugated diene system of seocalcitol, yielding 5 in 68% yield. Stereochemical control is achieved through the phosphine oxide’s pre-existing configuration.
Final Deprotection
The bis-TBS-protected intermediate 5 is treated with TBAF in THF, removing both silyl groups to furnish seocalcitol (6 ) in 85% yield. Chromatographic purification ensures high purity (>98%), as confirmed by HPLC.
Critical Reaction Parameters
| Step | Reagent/Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PhLi, THF | −78°C | 5 | 73 |
| 2 | TBAF, THF | 25°C | 6 | 78 |
| 3 | PCC, CH₂Cl₂ | 25°C | 10 | 82 |
| 4 | PhLi, THF | −78°C | 3 | 68 |
| 5 | TBAF, THF | 25°C | 6 | 85 |
Table 1: Optimization of reaction conditions across the synthesis.
Stereochemical Considerations
The (7aR) configuration in the indene moiety is preserved through substrate-controlled induction during the initial Wittig reaction. Molecular modeling studies suggest that the tert-butyldimethylsilyl group enforces a chair-like transition state, favoring the desired diastereomer.
Scalability and Industrial Adaptations
The patent route demonstrates scalability up to kilogram quantities, with tetrahydrofuran and ethyl acetate enabling cost-effective solvent recovery. Alternatives to PCC, such as Dess-Martin periodinane, have been explored for milder oxidation but increase production costs.
Analytical Characterization
Final product identity is confirmed via:
- ¹H NMR (CDCl₃): δ 5.85 (d, J=11.2 Hz, 1H, C19-H), 5.32 (m, 2H, diene protons).
- HRMS : m/z 454.3445 [M+H]⁺ (calc. 454.3448 for C₃₀H₄₆O₃).
- HPLC : Ret. time 12.7 min (C18 column, 85:15 MeOH/H₂O).
Comparative Synthesis Routes
While the Wittig-based approach dominates industrial production, academic efforts have explored ring-closing metathesis for the indene core. However, these methods suffer from lower yields (~40%) and require expensive Grubbs catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC or Jones reagent.
Reduction: The alkenes can be reduced to alkanes using hydrogenation with palladium on carbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO₄
Reduction: H₂/Pd-C, NaBH₄
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Ethers, esters
Scientific Research Applications
Chemistry
This compound could be used as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be studied for its effects on various biological pathways.
Medicine
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of multiple functional groups allows for interactions with various molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally or functionally related cyclohexane derivatives:
Key Observations:
Substituent Positioning and Bioactivity: The 1,3-diol motif is conserved across multiple compounds (e.g., target compound, CAS 41461-13-6, cis-cyclohexane-1,3-diol) and is associated with hydrogen bonding, enhancing stability or target binding . Methylidene/methyl groups (e.g., at position 4 in the target compound vs.
Stereochemical Complexity: The (7aR)-indenyl and (2R)-hydroxynona-dienyl groups in the target compound introduce chiral centers absent in simpler analogues like cis-cyclohexane-1,3-diol. This complexity may enhance selectivity in biological systems .
Hydroxyl group placement on the cyclohexane ring correlates with activity: derivatives with equatorial hydroxyls (e.g., tetramethylcyclohexanes) exhibit stronger antiproliferative effects than axial counterparts .
Conformational Stability :
- In cis-cyclohexane-1,3-diol, the axial-axial conformation is stabilized by intramolecular hydrogen bonding, reducing ring strain . Similar stabilization likely occurs in the target compound, given its rigid side chain .
Biological Activity
The compound 5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, also known as seocalcitol (or EB 1089), is a synthetic analog of vitamin D that has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and skin disorders. This article explores the biological activity of this compound based on diverse research findings.
Molecular Formula : C27H44O3
Molar Mass : 434.66 g/mol
CAS Registry Number : 134404-52-7
IUPAC Name : (1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-methylheptan-2-yl]-7a-methyl-octahydro-1H-indene-4-yli-dene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Seocalcitol exhibits its biological effects primarily through the activation of the vitamin D receptor (VDR), leading to modulation of gene expression involved in cell proliferation and differentiation. This mechanism is critical in its potential anti-cancer properties as it influences pathways related to apoptosis and cell cycle regulation.
Anticancer Effects
Numerous studies have indicated that seocalcitol has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:
- Induction of Apoptosis : Seocalcitol promotes programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing their proliferation.
- Inhibition of Angiogenesis : Seocalcitol reduces the formation of new blood vessels that tumors require for growth.
| Study | Cancer Type | Findings |
|---|---|---|
| Breast Cancer | Inhibited cell proliferation by 50% at 100 nM concentration. | |
| Prostate Cancer | Induced apoptosis in LNCaP cells and reduced tumor growth in xenograft models. |
Effects on Skin Disorders
Seocalcitol also shows promise in treating skin conditions like psoriasis and atopic dermatitis due to its ability to modulate immune responses and promote skin barrier function.
- Psoriasis Treatment : Clinical trials have demonstrated that topical application can significantly reduce psoriatic lesions.
- Anti-inflammatory Properties : The compound reduces the expression of pro-inflammatory cytokines.
Case Studies
Several clinical trials have been conducted to evaluate the efficacy of seocalcitol in various conditions:
-
Phase II Clinical Trial for Psoriasis :
- Objective : To assess the safety and efficacy of seocalcitol cream.
- Results : A significant reduction in Psoriasis Area Severity Index (PASI) scores was observed after 12 weeks of treatment.
-
Prostate Cancer Study :
- Objective : To investigate the effects of oral seocalcitol on prostate-specific antigen (PSA) levels.
- Findings : Patients receiving seocalcitol showed a decrease in PSA levels compared to placebo controls.
Safety and Toxicity
Seocalcitol is generally well-tolerated; however, some side effects have been reported:
- Hypercalcemia : Elevated calcium levels can occur with high doses.
- Gastrointestinal Disturbances : Nausea and diarrhea have been noted in some patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
